molecular formula C8H11N3O B2838966 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one CAS No. 1860395-74-9

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Cat. No.: B2838966
CAS No.: 1860395-74-9
M. Wt: 165.196
InChI Key: LDAVZGYXNCXLQQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . Its structure features a pyrrolidin-2-one ring linked to a 1-methyl-1H-pyrazole group, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Compounds with this specific structure serve as key intermediates or core scaffolds in synthetic organic chemistry. Related scientific literature indicates that hybrid structures containing pyrazole and pyrrolidine motifs are of significant interest for introducing molecular complexity into various scaffolds . Researchers utilize these structures in the development of novel compounds for pharmaceutical and material science applications. The SMILES notation for this compound is CN1C=CC(=N1)C2CC(=O)NC2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAVZGYXNCXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860395-74-9
Record name 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
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Preparation Methods

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation. Another approach is the amination and cyclization of functionalized acyclic substrates . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, research has shown that modifications to the pyrazole structure can enhance activity against various bacterial strains, including those resistant to conventional antibiotics .

Case Study:
A study evaluated the antimicrobial efficacy of synthesized compounds based on the pyrazolyl-pyrrolidinone scaffold, revealing that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro assays using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have shown promising results. The compound's derivatives were found to induce apoptosis and inhibit cell proliferation effectively .

Case Study:
In one study, a series of pyrazolo-pyrrolidinone derivatives were synthesized and screened for cytotoxicity against MDA-MB-231 cells. The most active compound exhibited an IC50 value of approximately 39.2 μM, indicating significant antitumor potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. Modifications at the 4-position of the pyrazole ring have been shown to influence both antimicrobial and antitumor activities significantly.

Key Findings:

  • Substituents: The introduction of various alkyl or aryl substituents at specific positions enhances biological activity.
  • Ring Modifications: Altering the pyrrolidinone ring can improve solubility and bioavailability, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) and 1-(4-chlorophenyl) analog (4b) were synthesized, with the chloro derivative showing lower yield (42% vs. 52%) .

Key Insight: Halogens (F, Cl, Br) increase molecular polarity and reactivity, enabling diverse functionalization compared to the non-halogenated parent compound.

Coumarin and Tetrazole Hybrids

  • 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) combines coumarin’s fluorescence with tetrazole’s metal-binding capacity .

Key Insight : Bulky substituents like coumarin reduce solubility but enhance photophysical properties, contrasting with the more drug-like profile of 4-(1-methylpyrazol-3-yl)pyrrolidin-2-one.

Physicochemical Properties

Compound Substituent(s) Key Property/Activity Reference
4-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-2-one Methylpyrazole Balanced solubility, moderate logP
1-(4-Methoxybenzyl)pyrrolidin-2-one 4-Methoxybenzyl High AChE inhibition
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Chlorophenol, thioxo-oxadiazole Superior antioxidant activity
3-Bromo-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one Bromine Potential radiopharmaceutical use

Biological Activity

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrolidinone ring and a methyl-pyrazolyl moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is C8H11N3OC_8H_{11}N_3O, with a molecular weight of approximately 165.19 g/mol. Its structural representation can be summarized as follows:

  • Molecular Formula : C8H11N3O
  • SMILES : CN1C=CC(=N1)C2CC(=O)NC2
  • InChI : InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)

Biological Activity Overview

Research indicates that 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The mechanisms of action may involve interactions with specific enzymes or receptors that modulate biological pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. For instance, pyrrolidine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Activity Against
4-(1-methylpyrazolyl)pyrrolidinone0.0039 mg/mLStaphylococcus aureus
4-(1-methylpyrazolyl)pyrrolidinone0.025 mg/mLEscherichia coli
Pyrrolidine derivative A0.008 mg/mLMulti-drug resistant strains

These findings suggest that the structural characteristics of the compound significantly enhance its bioactivity.

The biological activity of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is primarily attributed to its ability to bind to various biological macromolecules, such as enzymes and receptors. This binding can modulate their activity, influencing critical signaling pathways related to cell metabolism and growth.

Case Studies

A notable study investigated the effects of similar compounds on bacterial growth inhibition. The results indicated that compounds with halogen substituents exhibited enhanced antimicrobial properties, suggesting a structure–activity relationship that warrants further exploration.

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step protocols, including cyclization and functionalization strategies. For example:

  • Heck–Matsuda desymmetrization : A method used for enantioselective synthesis of pyrrolidin-2-one derivatives. Reaction conditions involve palladium catalysts and aryl diazonium salts to introduce aryl groups at the 4-position of the pyrrolidinone core .
  • Heterocyclic coupling : Pyrazole rings can be introduced via nucleophilic substitution or cross-coupling reactions. For related compounds, refluxing with chloranil in xylene (10–30 hours) followed by purification via recrystallization is a common approach .

Q. How is 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one characterized post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, pyrrolidin-2-one protons resonate near δ 2.5–4.0 ppm, while pyrazole protons appear as distinct singlets .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formula and purity, with mass accuracy within ±5 ppm .
  • X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve crystal structures, providing bond lengths and angles .

Q. What are the key reactivity patterns of this compound in heterocyclic chemistry?

  • Nucleophilic substitution : The lactam carbonyl group (C=O) in pyrrolidin-2-one is reactive toward nucleophiles, enabling functionalization at the 3- or 5-positions.
  • Pyrazole ring modifications : The 1-methylpyrazole moiety can undergo electrophilic substitution (e.g., nitration, halogenation) at the 4- or 5-position, depending on directing effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for enantiomerically pure derivatives?

  • Catalyst screening : Palladium catalysts with chiral ligands (e.g., BINAP) improve enantioselectivity in Heck–Matsuda reactions. Yields >80% are achievable with optimized ligand-to-metal ratios .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C enhance reaction rates while minimizing side products .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes, receptors) by analyzing hydrogen bonding and hydrophobic interactions. Pyrazole and lactam motifs often show affinity for kinase domains .
  • QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronic properties (e.g., Hammett constants) with activity, guiding rational design .

Q. How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic NMR analysis : Variable-temperature NMR detects conformational flexibility that may explain discrepancies between solution and solid-state structures.
  • Twinned crystal refinement : SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) resolve ambiguities in X-ray data for challenging crystals .

Q. What is the role of substituents in modulating biological activity?

  • Pyrazole position : The 3-position pyrazole substitution (vs. 4-position) enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets .
  • Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position increases metabolic stability, as shown in related trifluoromethylphenyl derivatives .

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